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Methyl trithion

Cat. No.: B148568
CAS No.: 953-17-3
M. Wt: 314.8 g/mol
InChI Key: OUCCVXVYGFBXSV-UHFFFAOYSA-N
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Description

Historical Context of Organophosphorus Acaricides and Insecticides Research

The mid-20th century witnessed a significant rise in the development and application of organophosphorus compounds for pest control, spurred by the discovery of their potent biological activities. This period of chemical innovation was largely a response to the agricultural need for effective pesticides. Organophosphates proved to be highly efficient against a wide array of pests and were introduced as viable alternatives to the more environmentally persistent organochlorine insecticides, whose usage was being increasingly restricted due to ecological concerns.

Within this scientific landscape, Methyl trithion was developed as a non-systemic acaricide and insecticide. It found considerable use in the agricultural sector, with one of its primary applications being the protection of cotton crops from pests like the boll weevil. nih.gov Research during this era was predominantly concentrated on evaluating the efficacy of these compounds for pest control and determining their compatibility with other existing pesticides. nih.gov The synthesis of this compound is achieved through the chemical reaction of p-chloromethylchlorophenyl sulfide (B99878) with sodium dimethyl phosphorodithioate (B1214789). nih.gov

Evolution of Research Perspectives on this compound and Related Compounds

The scientific understanding of organophosphorus compounds, this compound included, has undergone a significant evolution. Initially, research efforts were heavily focused on their synthesis, the development of various formulations, and their practical application in agriculture for pest management. This compound, for instance, was available in formulations such as emulsifiable concentrates and dusts with varying concentrations of the active ingredient. nih.gov

With the advent of more sophisticated analytical technologies, the scope of research broadened to encompass the detection and quantification of these compounds and their residues in different environmental compartments. The development and refinement of analytical methods, most notably gas-liquid chromatography, were instrumental in enabling detailed studies of pesticide residues in the environment. nih.gov This advancement in analytical capability was a critical step that allowed for a more profound understanding of the environmental fate and toxicology of organophosphates.

Contemporary Significance in Chemical Sciences and Environmental Studies

Today, the importance of this compound within the chemical and environmental sciences is multifaceted. Although its application as a pesticide has significantly diminished, and there has been no reported commercial production in the United States since 1973, the compound continues to be relevant in several areas of scientific research. nih.gov

From a chemical science perspective, this compound and similar organophosphorus structures remain valuable in the study of enzyme inhibition and protein-protein interactions. The specific way these molecules interact with biological systems makes them useful chemical probes for investigating various cellular and biochemical processes.

In the realm of environmental science, the historical use of organophosphates necessitates a continued focus on their long-term environmental fate and potential for remediation. Studies on the biodegradation of compounds like this compound are crucial for developing effective bioremediation strategies for sites contaminated with these types of pesticides. Research on its close homolog, carbophenothion (B1668428), has indicated that such compounds are typically metabolized and excreted rapidly in mammals, with the resulting metabolites being significantly less toxic. This suggests a metabolic pathway that leads to detoxification rather than bioactivation. wikipedia.org

Data Tables

Chemical and Physical Properties of this compound

PropertyValueSource
Molecular FormulaC9H12ClO2PS3 nist.gov
Molecular Weight314.812 g/mol nist.gov
AppearanceLight yellow to amber liquid or solid nih.gov
OdorStench nih.gov
IUPAC Name(4-chlorophenyl)sulfanylmethylsulfanyl-dimethoxy-sulfanylidene-λ5-phosphane nih.gov

Synonyms for this compound

SynonymSource
Carbophenothion-methyl nih.gov
Methyl Carbophenothion nih.gov
Trithion-methyl nist.gov
Stauffer R-1492 nih.gov
ENT 25,599 nist.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12ClO2PS3 B148568 Methyl trithion CAS No. 953-17-3

Properties

IUPAC Name

(4-chlorophenyl)sulfanylmethylsulfanyl-dimethoxy-sulfanylidene-λ5-phosphane
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InChI

InChI=1S/C9H12ClO2PS3/c1-11-13(14,12-2)16-7-15-9-5-3-8(10)4-6-9/h3-6H,7H2,1-2H3
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InChI Key

OUCCVXVYGFBXSV-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

COP(=S)(OC)SCSC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H12ClO2PS3
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DSSTOX Substance ID

DTXSID3040275
Record name Methyl trithion
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Molecular Weight

314.8 g/mol
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Physical Description

Light yellow to amber liquid or solid; [HSDB] Light yellow to amber liquid with a stench; [MSDSonline]
Record name Methyl trithion
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Solubility

SOL IN MOST ORG SOLVENTS, SOLUBILITY AT ROOM TEMPERATURE IS APPROXIMATELY 1 MG/L WATER, In water, 1.60 mg/l @ 20 °C
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Vapor Pressure

0.0000267 [mmHg]
Record name Methyl trithion
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Color/Form

LIGHT YELLOW TO AMBER LIQ, Liquid or powder

CAS No.

953-17-3
Record name Methyl trithion
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Record name METHYL TRITHION
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Chemical Synthesis and Synthetic Methodologies for Methyl Trithion

Established Synthetic Pathways for Methyl Trithion

Established methods for synthesizing this compound primarily involve phosphorus and sulfur chemistry. smolecule.com

Patent-Based Synthetic Approaches (e.g., US Patent 2,793,224)

One notable established synthetic route for this compound is described in patents such as US Patent 2,793,224. smolecule.com While the specific details of the process in this patent are not fully elaborated in the search results, patent literature commonly details reaction conditions, reagents, and potential variations for chemical synthesis on an industrial scale.

Emerging Synthetic Routes and Innovations

Research into synthetic methodologies is ongoing, aiming for improved efficiency, selectivity, and reduced environmental impact. While specific emerging routes solely for this compound were not detailed in the search results, broader trends in organophosphorus and sulfur chemistry synthesis, as well as green chemistry principles, suggest potential areas for innovation. Emerging techniques in organic synthesis often focus on minimizing waste, using less toxic solvents, and reducing the number of synthetic steps. raijmr.comresearchgate.net New catalytic systems and reaction conditions are continuously being explored to achieve these goals in the synthesis of various chemical compounds, including organophosphorus derivatives. raijmr.commdpi.com

Synthesis of this compound Derivatives and Analogues

The synthesis of derivatives and analogues of this compound involves structural modifications to the parent compound. This can be done to explore changes in chemical properties or for specific research applications.

Structural Modifications and their Synthetic Feasibility

Structural modifications to this compound could involve altering the alkyl groups attached to the oxygen atoms of the phosphorodithioate (B1214789), modifying the chlorophenyl ring, or changing the sulfur linkages. The feasibility of these modifications depends on the availability of suitable synthetic reactions and starting materials. For example, synthesizing analogues with different alkyl chains on the phosphorodithioate could involve using different alcohols in the phosphorodithioate formation step. Modifications to the aromatic ring might require functionalization reactions like halogenation or substitution on the chlorophenyl group or starting with a differently substituted thiophenol derivative. The synthesis of thiol derivatives and other sulfur-containing compounds often involves specific coupling reactions and protection/deprotection strategies. mdpi.comnih.gov

Targeted Synthesis for Specific Research Applications

Targeted synthesis of this compound derivatives is often driven by the need for compounds with specific chemical behaviors for various research applications. nih.gov For instance, researchers might synthesize analogues to study the impact of structural changes on reactivity, stability, or interaction with other molecules in a controlled laboratory setting. nih.govnih.gov The design and synthesis of such targeted compounds require a deep understanding of structure-activity relationships and the application of appropriate synthetic strategies to selectively introduce desired functional groups or structural motifs. nih.govlibretexts.org

By-product Formation and Purity Assessment in this compound Synthesis

Chemical synthesis reactions rarely yield a single product with 100% purity. By-products can form through competing reactions, incomplete conversions, or degradation of the product. unl.edu this compound, being a sulfur-containing compound, is noted as being relatively unstable and can decompose under certain conditions, potentially releasing sulfur dioxide and other byproducts. cymitquimica.com

Purity assessment is a critical step in the synthesis of this compound to ensure the quality and consistency of the synthesized material. Analytical techniques are employed to identify and quantify the main product and any impurities or by-products present. Common methods for purity assessment in organic synthesis include chromatography techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), as well as spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). researchgate.netnist.gov These techniques allow for the separation, identification, and quantification of different components in the reaction mixture, providing data on the purity of the synthesized this compound. researchgate.netnist.gov The presence and levels of specific by-products can provide insights into the efficiency and selectivity of the synthetic route used.

Environmental Dynamics and Biogeochemical Cycling of Methyl Trithion

Environmental Distribution and Partitioning Behavior of Methyl Trithion

The distribution and partitioning of this compound in the environment are influenced by its physicochemical properties, such as its lipophilicity. The predicted XLogP for this compound is 4.8 uni.lu, indicating a relatively high lipophilicity. This property suggests a tendency to partition into organic matter-rich compartments like soil and sediment, and potentially accumulate in organisms.

Soil Adsorption, Mobility, and Leaching Characteristics

The interaction of this compound with soil is a primary factor determining its mobility and potential for leaching into groundwater. While specific detailed studies on this compound's soil adsorption are limited, the behavior of similar organophosphate pesticides provides some context. The lipophilicity of this compound (XLogP 4.8) suggests it would likely adsorb to soil particles, particularly those with higher organic matter content.

Some assessments have indicated a Groundwater Ubiquity Score (GUS) for "methyl-trithion" ranging from 3.7 to 6.9 257.cz. GUS values in this range typically suggest moderate to high mobility and a potential for leaching from soils 257.cz. However, it is important to note the potential variability in GUS values and the need for specific studies on this compound to confirm this mobility. The extent of adsorption can influence the fraction of the compound available in the soil solution for transport or degradation.

Aquatic System Distribution and Transport (Surface Water, Sediment)

This compound can enter aquatic systems through various routes, including runoff from treated areas and atmospheric deposition. Once in water, its distribution is influenced by its solubility and affinity for particulate matter. Carbophenothion (B1668428), the ethyl homolog, is described as insoluble in water wikipedia.org. Given the structural similarity, this compound is also expected to have low aqueous solubility, which would favor its partitioning from the water column onto suspended solids and bottom sediments.

Atmospheric Transport and Deposition Dynamics

This compound has been detected in air samples, although sometimes below the limit of detection noaa.govusgs.gov. This suggests that atmospheric transport is a possible pathway for its distribution. Pesticides can enter the atmosphere through volatilization from soil and plant surfaces after application, as well as through wind erosion of contaminated particles researchgate.net.

Once in the atmosphere, this compound can be transported over varying distances depending on meteorological conditions researchgate.netucar.edu. Deposition back to terrestrial and aquatic surfaces occurs through both wet deposition (in rain or snow) and dry deposition (of particles or gases) researchgate.netresearchgate.netnih.gov. The atmospheric half-life due to reactions with species like hydroxyl radicals influences the potential for long-range transport wikipedia.org.

Bioconcentration and Bioaccumulation Potential in Environmental Matrices

The lipophilic nature of this compound (XLogP 4.8) suggests a potential for bioconcentration and bioaccumulation in organisms. Bioconcentration is the uptake of a substance directly from the surrounding environment (e.g., water) into an organism's tissues, while bioaccumulation includes uptake from both the environment and the diet mit.eduwikipedia.org.

Environmental Transformation Pathways of this compound

The transformation of this compound in the environment leads to its degradation into other compounds. These transformation processes can be abiotic or biotic.

Abiotic Degradation Mechanisms

Abiotic degradation refers to the breakdown of a compound through non-biological processes, such as hydrolysis, photolysis, and reactions with other chemical species in the environment. For organophosphate compounds like this compound, hydrolysis is a common abiotic transformation pathway, particularly in aquatic systems, and its rate can be influenced by pH cdc.govnih.gov.

Photolysis, the degradation induced by sunlight, can also contribute to the abiotic transformation of pesticides, especially in surface waters and on soil or plant surfaces exposed to sunlight cdc.govnih.govunibas.itunina.it. In the atmosphere, reactions with photochemically produced species like hydroxyl radicals can lead to degradation wikipedia.orgucar.edu. Carbophenothion is reported to be degraded in the atmosphere by reaction with hydroxyl radicals with an estimated half-life of about two hours wikipedia.org. This suggests a similar abiotic degradation pathway may be relevant for this compound in the atmosphere.

While these general abiotic pathways are relevant to organophosphates, specific quantitative data on the rates and products of abiotic degradation for this compound in different environmental compartments are not extensively available in the provided information.

Hydrolysis Kinetics and Influencing Environmental Factors (e.g., pH, Temperature)

Hydrolysis is a primary degradation pathway for many organophosphorus pesticides in aquatic environments. The rate of hydrolysis is significantly influenced by environmental factors, particularly pH and temperature. Studies on similar organophosphorus compounds like methyl parathion (B1678463) indicate that hydrolysis follows pseudo-first-order kinetics and is strongly dependent on both pH and temperature. nih.gov Alkaline conditions generally favor faster hydrolysis rates compared to neutral or acidic conditions. nih.govcdc.gov For methyl parathion, increasing the pH from 4 to 9 at elevated temperatures (75-95°C) significantly accelerated the degradation rate. nih.gov At 95°C, the conversion reached 93.5% at pH 9 after 90 minutes, compared to lower conversions at pH 7 and 4. nih.gov Similarly, the hydrolysis half-life of methyl parathion in fresh water at 25°C was significantly shorter at pH 8 compared to pH values below 8. cdc.gov Higher temperatures also lead to faster hydrolysis rates. researchgate.net An increase of 10°C can result in an almost 1.5 times increase in the hydrolysis rate of methyl parathion. researchgate.net

Photolysis and Photo-transformation Products in Aqueous and Atmospheric Phases

Photolysis, the degradation induced by light, can also contribute to the transformation of this compound in the environment, particularly in the aqueous and atmospheric phases. For methyl parathion, the environmental half-life due to photolysis in the top layer of water is estimated to be about 9 days under specific conditions (40 degrees latitude, no cloud cover). fao.org Photolysis in natural water systems can occur relatively rapidly, with half-lives of a few days observed in groundwater and river water in some studies. cdc.gov The primary photoproduct identified for methyl parathion is p-nitrophenol, although methyl paraoxon (B1678428) has also been detected as a phototransformation product in water. cdc.govfao.orgnih.gov Studies on similar organophosphorus pesticides indicate that photolysis can occur more efficiently in ice than in aqueous solutions, with the formation of corresponding oxons and nitrophenols as major phototransformation products. nih.gov In the atmosphere, organophosphorus compounds like carbophenothion (structurally related to this compound) can be degraded by reactions with photochemically produced hydroxyl radicals, with estimated half-lives in the order of a few hours. wikipedia.org

Isomerization Pathways

Isomerization, particularly the conversion of the thion (P=S) form to the more toxic oxon (P=O) form, is a known transformation pathway for organophosphorus pesticides. While specific data on the isomerization pathways of this compound were not extensively found in the search results, the isomerization of the P=S to P=O bond is a critical bioactivation step for many phosphorothioate (B77711) insecticides, often mediated by enzymes like cytochrome P450. neptjournal.comresearchgate.net Heating methyl parathion at elevated temperatures can lead to isomerization to S-methyl-parathion-methyl. fao.org

Biotic Degradation Mechanisms

Microorganisms play a crucial role in the biodegradation of this compound in various environmental matrices.

Microbial Biodegradation in Soil Matrices

Microbial degradation is considered a major factor determining the fate of organophosphorus insecticides in soil. austinpublishinggroup.com Numerous microorganisms isolated from soil are capable of degrading methyl parathion. austinpublishinggroup.comijcmas.com This biodegradation can occur through hydrolysis and further metabolism of the breakdown products. ijcmas.com Some bacteria can utilize methyl parathion as a sole carbon and phosphorus source, hydrolyzing it to p-nitrophenol, which can be further degraded. ijcmas.comnih.gov Studies have shown that microbial consortia in soil can effectively degrade methyl parathion, reducing its toxicity. austinpublishinggroup.com The rate of biotransformation can be stimulated by an increase in cell biomass. ijcmas.com Pot studies have demonstrated significant degradation of methyl parathion in soil inoculated with specific bacterial strains. updatepublishing.com

Microbial Biodegradation in Aquatic Ecosystems (e.g., Aufwuchs Communities)

This compound can also undergo microbial degradation in aquatic environments. Methyl parathion is rapidly degraded in natural water systems, with the degradation occurring much faster under alkaline conditions. cdc.gov While specific studies on this compound degradation by aufwuchs communities were not detailed, microbial degradation in water and sediment is a known process for organophosphorus pesticides. cdc.govnih.gov Bacteria capable of utilizing various organophosphorus insecticides, including "Trithion" (referring to carbophenothion, the ethyl analog of this compound), as sole phosphorus sources have been isolated from sewage and soil. nih.gov These bacteria can cause extensive destruction of the organophosphates. nih.gov

Enzyme-Mediated Biotransformations (e.g., Oxidative Metabolism)

Enzyme-mediated biotransformations are critical in the metabolism and detoxification of organophosphorus compounds. Oxidative metabolism, often catalyzed by enzymes like cytochrome P450 monooxygenases, is a key pathway. neptjournal.comresearchgate.netijpcbs.com This process can lead to the bioactivation of phosphorothioates (P=S) to their more toxic oxon (P=O) analogs through oxidative desulfuration. neptjournal.comresearchgate.net Additionally, enzymes like esterases (e.g., carboxylesterase, paraoxonase) can hydrolyze organophosphorus esters, leading to detoxification. neptjournal.comresearchgate.netijhsr.org Glutathione (B108866) S-transferases (GSTs) are also involved in the biotransformation of organophosphorus compounds, including methyl parathion, through O-dealkylation. nih.gov Studies have shown that certain human GSTs exhibit significant O-dealkylation activity towards methyl parathion. nih.gov For carbophenothion, thioether oxidation to the sulphoxide and sulphone, followed by phosphorothionate oxidation to the oxygen analogue sulphone, is a principal route of metabolism. inchem.org

Ring Cleavage Mechanisms in Microbial Degradation

Microbial degradation is a significant pathway for the transformation of many organic pollutants in the environment, including organophosphate pesticides. This process is mediated by a diverse range of microorganisms possessing enzymes capable of breaking down complex chemical structures. For compounds containing aromatic rings, such as the chlorophenyl group present in this compound, ring cleavage is a crucial step in complete mineralization.

While specific enzymatic pathways and ring cleavage mechanisms for this compound are not extensively detailed in the provided search results, studies on the microbial degradation of related aromatic compounds and organophosphates offer relevant insights. Microbial degradation of aromatic hydrocarbons, for instance, often involves dioxygenase enzymes that catalyze the insertion of oxygen atoms into the aromatic ring, leading to the formation of dihydroxylated intermediates like catechol. mdpi.comgoettingen-research-online.de These intermediates are then typically subject to ring cleavage via either ortho- or meta-pathways, catalyzed by catechol 1,2-dioxygenase or catechol 2,3-dioxygenase, respectively. goettingen-research-online.de These ring cleavage reactions open the cyclic structure, yielding linear aliphatic molecules that can be further metabolized through central metabolic pathways such as the Krebs cycle. mdpi.com

In the context of organophosphate degradation, microbial enzymes like phosphotriesterases can hydrolyze ester bonds, often representing an initial step in breaking down the parent compound. redalyc.org While hydrolysis can lead to the release of phenolic or other aromatic moieties, the subsequent degradation of these released aromatic rings would likely proceed via ring cleavage mechanisms similar to those observed for other aromatic compounds. For example, the degradation of Methyl parathion, a related organophosphate, can produce 4-nitrophenol, which is then subject to further microbial transformation. frontiersin.org The degradation of the nitrophenol moiety would involve mechanisms to cleave the aromatic ring.

Although direct evidence detailing the specific microbial species and enzymatic steps involved in the ring cleavage of the chlorophenyl ring of this compound is not available in the consulted literature, it is plausible that similar microbial strategies involving dioxygenases and subsequent ring cleavage pathways are involved in the complete biodegradation of this part of the molecule in environments where suitable microbial communities are present.

Environmental Persistence Modeling and Prediction for this compound

The environmental persistence of a chemical compound refers to the length of time it remains in a particular environmental compartment (e.g., soil, water, air) before being degraded or transported elsewhere. Predicting environmental persistence is crucial for assessing the potential environmental impact of a substance. Modeling approaches are often employed to estimate the fate and transport of pesticides and other chemicals in various environmental media.

Environmental fate models, such as PRZM-3, are designed to simulate the transport and transformation of pesticides in soil and water systems, taking into account processes like degradation, volatilization, and leaching. epa.gov These models often utilize parameters such as hydrolysis rates, photolysis rates, and microbial degradation rates, along with soil properties and climatic conditions, to predict environmental concentrations and persistence. epa.gov

For this compound, specific detailed environmental persistence modeling results are noted as being limited usu.edu. However, its environmental behavior can be broadly understood based on its chemical properties and comparisons to related compounds. Properties like the octanol-water partition coefficient (Log P) are used as predictors of a chemical's partitioning behavior between organic matter and water, which influences its mobility and potential for bioaccumulation and persistence. ru.nlepa.gov this compound has been assigned a Log P value ru.nl, suggesting its inclusion in some environmental partitioning and fate considerations.

The limited availability of specific persistence data and modeling results for this compound highlights the need for further research to accurately predict its long-term behavior and potential persistence in different environmental compartments.

Biochemical Interactions and Molecular Mode of Action of Methyl Trithion

Enzyme Inhibition Mechanisms of Methyl Trithion

This compound exerts its biochemical effects primarily through the inhibition of enzymes, most notably acetylcholinesterase.

Acetylcholinesterase Inhibition: Molecular Basis and Irreversibility

Acetylcholinesterase (AChE) is an enzyme that catalyzes the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetate, a crucial step in terminating synaptic signal transmission nih.govpeerj.com. This compound, like other organophosphates, inhibits AChE by phosphorylating the hydroxyl group of a specific serine residue located in the enzyme's active site mdpi.comresearchgate.net. This phosphorylation forms a stable covalent bond with the enzyme, effectively inactivating it researchgate.netwikiwand.comwikipedia.org. The irreversible nature of this inhibition means that the enzyme's activity can only be restored through the synthesis of new enzyme molecules bioninja.com.au. This irreversible binding prevents AChE from breaking down acetylcholine, leading to an accumulation of ACh in the synaptic cleft and continuous stimulation of cholinergic receptors researchgate.netwikiwand.com.

The active center of cholinesterases features two important sites: the anionic site and the esteratic site wikiwand.comwikipedia.org. Acetylcholine first binds to the anionic site, allowing its acetyl group to bind to the esteratic site wikiwand.com. The esteratic site contains key amino acid residues, including glutamate, histidine, and serine, which mediate the hydrolysis of acetylcholine wikiwand.com. Organophosphates modify the serine residue in the esteratic site, preventing the binding of the acetyl group of acetylcholine and thus inhibiting its cleavage wikiwand.com.

Characteristics of Enzyme Inhibition (e.g., Competitive, Non-competitive, Uncompetitive, Allosteric)

Enzyme inhibition can be classified into different types based on the inhibitor's interaction with the enzyme and substrate. These include competitive, non-competitive, and uncompetitive inhibition numberanalytics.combyjus.com.

Competitive Inhibition: In competitive inhibition, the inhibitor competes with the substrate for binding to the enzyme's active site numberanalytics.combyjus.com. This typically occurs when the inhibitor has a structural similarity to the substrate byjus.com. Increasing the substrate concentration can overcome competitive inhibition by outcompeting the inhibitor for the active site numberanalytics.combyjus.com.

Non-competitive Inhibition: Non-competitive inhibitors bind to a site on the enzyme distinct from the active site, known as an allosteric site numberanalytics.combyjus.com. This binding alters the shape of the enzyme, affecting its ability to bind the substrate or catalyze the reaction numberanalytics.combyjus.com. Increasing substrate concentration does not reverse non-competitive inhibition because the inhibitor does not compete for the active site numberanalytics.combyjus.com.

Uncompetitive Inhibition: Uncompetitive inhibitors bind only to the enzyme-substrate complex numberanalytics.combyjus.com. This binding reduces the activity of the enzyme-substrate complex numberanalytics.com. Uncompetitive inhibition is characterized by a decrease in both the maximum velocity (Vmax) and the Michaelis constant (Km) numberanalytics.com.

While the primary mechanism of AChE inhibition by organophosphates like this compound involves covalent modification of the active site serine, which is often described as irreversible rather than fitting neatly into the reversible categories of competitive, non-competitive, or uncompetitive inhibition byjus.comlibretexts.org, the initial binding steps might involve interactions that precede the irreversible phosphorylation. However, the defining characteristic of organophosphate inhibition of AChE is the formation of a stable, phosphorylated enzyme, leading to irreversible inactivation wikiwand.comwikipedia.org.

Mechanism-Based Enzyme Inactivation (Suicide Inhibition) Implications

Mechanism-based enzyme inactivation, also known as suicide inhibition, is a type of irreversible inhibition where the inhibitor is relatively unreactive until it binds to the enzyme's active site wikipedia.orgsigmaaldrich.com. The enzyme then catalyzes a step that converts the inhibitor into a highly reactive species that forms a stable, irreversible complex with the enzyme, often through a covalent bond wikipedia.orgsigmaaldrich.com. Organophosphates, including nerve agents and related pesticides like parathion (B1678463), are considered suicide inhibitors of acetylcholinesterase wikipedia.org. They bind to the active site and are modified by the enzyme (specifically, the serine hydroxyl group) to produce a phosphorylated enzyme that is irreversibly inactivated wikiwand.comwikipedia.orgwikipedia.org. This process utilizes the enzyme's catalytic mechanism to effect its own inhibition sigmaaldrich.com.

Cellular and Subcellular Targets of this compound Activity

The primary cellular and subcellular target of this compound's activity is the acetylcholinesterase enzyme located in the nervous system, specifically at cholinergic synapses nih.govresearchgate.net. These synapses are found at neuromuscular junctions, in autonomic ganglia, and within the central nervous system wikiwand.comwikipedia.org. By inhibiting AChE at these locations, this compound disrupts the breakdown of acetylcholine, leading to its accumulation in the synaptic cleft researchgate.netwikiwand.com. This excess acetylcholine continuously stimulates postsynaptic muscarinic and nicotinic acetylcholine receptors, causing overstimulation of cholinergic pathways researchgate.net.

While AChE is the main target for acute toxicity, some research suggests that organophosphates may also interact with other targets. For instance, some OPs can inhibit other carboxylesterase enzymes and lysophospholipases, or alter serotonin (B10506) levels bmj.com. Additionally, some OPs and their oxon metabolites can directly interact with cholinergic receptors and modulate receptor expression levels mdpi.com. Biotransformation of organophosphates primarily occurs in the liver, but enzymes involved in this process are also found in extrahepatic tissues such as the intestine, kidney, lung, and skin nih.govlibretexts.org.

Comparative Analysis of this compound's Biochemical Action with Structurally Related Organophosphates

This compound shares the core mechanism of action with other organophosphate pesticides: the irreversible inhibition of acetylcholinesterase through phosphorylation of the active site serine residue researchgate.netwikiwand.com. However, differences in chemical structure among organophosphates can influence their potency, selectivity for different cholinesterases (e.g., acetylcholinesterase vs. butyrylcholinesterase), rates of bioactivation (conversion of phosphorothionate P=S to the more toxic oxon P=O form), and rates of metabolism and detoxification ashlandmass.comnih.gov.

Comparisons with other OPs, such as methyl parathion, highlight similarities in their ability to inhibit AChE and undergo metabolic biotransformation researchgate.netnih.gov. However, the specific metabolic pathways and the relative importance of different detoxification routes can differ nih.gov. The "aging" process, which further stabilizes the phosphorylated enzyme-organophosphate complex and makes oxime-based reactivation impossible, also varies among organophosphates depending on the lability of the leaving group wikipedia.org.

Metabolic Pathways and Biotransformation of this compound within Biological Systems

Biotransformation is the process by which chemical substances are altered within the body, primarily to facilitate their excretion nih.govlibretexts.org. This process typically involves two phases: Phase I and Phase II reactions nih.govlibretexts.org.

For organothiophosphates like this compound, Phase I metabolism often involves oxidative desulfuration, converting the P=S bond to a P=O bond, resulting in the formation of the more toxic oxon metabolite mdpi.comashlandmass.com. This reaction is primarily catalyzed by cytochrome P450 enzymes, particularly in the liver mdpi.comnih.gov. This compound's bioactivation involves desulfuration and thioether oxidation nih.gov.

Following Phase I metabolism, or sometimes directly, the parent compound or its metabolites can undergo Phase II reactions nih.gov. These typically involve conjugation with endogenous hydrophilic molecules such as glucuronic acid, sulfate, or glutathione (B108866) nih.govlibretexts.org. These conjugation reactions generally increase the water solubility of the compounds, making them easier to excrete, primarily in urine nih.govnih.gov. Cleavage of the organophosphorus ester group is also a primary detoxification pathway for organophosphates nih.gov.

Studies on the metabolism of Trithion (carbophenothion), a related compound, in rats showed that conversion to potent acetylcholinesterase inhibitors resulted from desulfuration and thioether oxidation nih.gov. The compounds and their metabolites were found to be rapidly excreted, primarily in urine, with no significant bioaccumulation in tissues nih.gov. While specific detailed pathways for this compound might vary slightly, the general principles of bioactivation via oxidative desulfuration and detoxification via ester cleavage and conjugation are characteristic of organothiophosphate metabolism.

Insecticide Resistance to Methyl Trithion and Resistance Management Strategies

Mechanisms of Insecticide Resistance to Methyl Trithion

Resistance to organophosphate insecticides like this compound can arise through several mechanisms, which often occur in combination within a resistant population irac-online.orgnih.gov. These mechanisms can be broadly categorized as target-site insensitivity, metabolic detoxification, and behavioral resistance researchgate.netnih.govirac-online.orgcroplife.org.au.

Target-Site Insensitivity Mechanisms

Organophosphate insecticides primarily exert their toxic effects by inhibiting acetylcholinesterase (AChE), a crucial enzyme in the nervous system. Target-site insensitivity mechanisms involve alterations to this enzyme or other components of the nervous system that reduce the binding affinity or inhibitory effect of the insecticide researchgate.netirac-online.orgcroplife.org.aupjoes.com. Mutations in the gene encoding AChE can lead to a modified enzyme structure that is less susceptible to inhibition by organophosphates, thereby conferring resistance pjoes.com. While specific data on target-site mutations conferring resistance to this compound are not extensively detailed in the provided sources, this is a well-established mechanism for resistance to organophosphates in general croplife.org.aupjoes.com.

Metabolic Detoxification Mechanisms (e.g., Overexpression of P450s, Esterases)

Metabolic resistance is a prevalent mechanism where insects rapidly break down or sequester the insecticide before it can reach its target site researchgate.netnih.govirac-online.org. This is often mediated by the increased activity or overexpression of specific enzyme families, including cytochrome P450 monooxygenases (P450s), esterases, and glutathione (B108866) S-transferases (GSTs) researchgate.netnih.govpjoes.comresearchgate.netfrontiersin.orgbiorxiv.orgnih.govmdpi.com.

P450 Monooxygenases: These enzymes play a significant role in the phase I metabolism of xenobiotics, including insecticides, by catalyzing oxidative reactions biorxiv.orgmdpi.com. Overexpression of certain P450 genes can lead to enhanced detoxification of organophosphates researchgate.netnih.govnih.gov.

Esterases: Esterases are enzymes that can hydrolyze the ester bonds present in many organophosphate insecticides, rendering them less toxic researchgate.net. Increased esterase activity or overexpression of esterase genes is a common mechanism of resistance to organophosphates nih.govpjoes.comresearchgate.netnih.gov.

While the provided search results discuss these metabolic mechanisms in the context of organophosphate resistance generally researchgate.netnih.govpjoes.comresearchgate.netfrontiersin.orgbiorxiv.orgnih.govmdpi.com, specific detailed studies quantifying the contribution of particular P450 or esterase enzymes to this compound resistance in specific pest species are not available within the search results. However, based on the known metabolic fate of organophosphates, these enzyme systems are highly likely to be involved in the detoxification of this compound in resistant insects.

Cross-Resistance Patterns Involving this compound

Cross-resistance occurs when a pest population that has developed resistance to one insecticide also exhibits resistance to other insecticides, even if not directly exposed to them researchgate.netcroplife.org.au. This phenomenon can occur between compounds within the same chemical class or, in some cases, between insecticides from different chemical classes irac-online.orgresearchgate.netcroplife.org.au.

Cross-Resistance to Other Organophosphate Compounds

Due to their shared mode of action (AChE inhibition) and similar metabolic detoxification pathways, resistance to one organophosphate insecticide frequently confers cross-resistance to other organophosphates researchgate.netcroplife.org.au. If a pest population develops resistance to this compound through target-site modification of AChE or through enhanced metabolic detoxification by enzymes like P450s or esterases, it is likely to exhibit reduced susceptibility to other organophosphates as well croplife.org.aunih.govnih.gov.

Studies have noted that resistance to organophosphorus insecticides can develop generally within a pest population, leading to reduced effectiveness of multiple compounds in this class who.int. For instance, resistance to methyl parathion (B1678463) has been shown to lead to cross-resistance to other organophosphates like chlorpyrifos, fenitrothion, and parathion in Culex tarsalis larvae nih.gov. While direct, comprehensive data on the specific cross-resistance profile of this compound against a wide range of other organophosphates is not provided, it is expected to follow the general patterns observed within this insecticide class.

Cross-Resistance to Insecticides from Different Chemical Classes

Cross-resistance can also occur between insecticides from different chemical classes, although this is less common than cross-resistance within the same class researchgate.netcroplife.org.au. This can happen if a resistance mechanism, such as broad-spectrum metabolic detoxification (e.g., by certain P450s or esterases), can process compounds with different chemical structures and modes of action researchgate.netfrontiersin.orgresearchgate.net.

Some studies suggest that resistance mechanisms like enhanced esterase activity or P450 overexpression can confer cross-resistance between organophosphates and other classes like pyrethroids or carbamates researchgate.netnih.gov. For example, CYP-mediated pyrethroid resistance has been shown to confer cross-resistance to certain organophosphates in Aedes aegypti nih.gov. Similarly, esterases can hydrolyze both organophosphates and pyrethroids researchgate.net.

Genetic Basis and Molecular Markers of Cross-Resistance

Insecticide resistance often has a genetic basis, involving mutations in target-site genes or alterations in genes responsible for metabolic detoxification. researchgate.netmdpi.com Organophosphate insecticides, including this compound, primarily act by inhibiting acetylcholinesterase (AChE), an enzyme essential for nerve function. wikipedia.orgirac-online.org Resistance can arise from mutations in the ace gene, which encodes AChE, leading to a modified enzyme that is less sensitive to inhibition by the insecticide. researchgate.netplos.org

Metabolic resistance is another significant mechanism, involving enhanced detoxification of the insecticide by enzymes such as cytochrome P450 monooxygenases, esterases, and glutathione S-transferases. researchgate.netplos.orgrutgers.edu Increased expression or altered activity of these enzymes, often due to gene amplification or regulatory mutations, can lead to the rapid breakdown of the insecticide within the insect's body, reducing its toxicity. rutgers.edumesamalaria.org

Cross-resistance occurs when resistance to one insecticide confers resistance to other insecticides, often those with a similar mode of action or those detoxified by the same enzymatic pathways. researchgate.net For organophosphates like this compound, cross-resistance can occur with other organophosphates or even with insecticides from different classes if shared detoxification mechanisms are involved. Historically, cross-resistance between organophosphates and chlorinated hydrocarbons has been noted in some insect populations. who.int

Molecular markers, such as specific gene mutations or variations in gene expression levels, can be used to diagnose and monitor the presence and frequency of resistance mechanisms in pest populations. mdpi.commesamalaria.orgnih.govnih.gov These markers provide valuable tools for understanding the genetic basis of resistance and informing resistance management decisions. mdpi.commesamalaria.org For instance, identifying mutations in the ace gene or detecting overexpression of specific detoxification enzymes can indicate the presence of resistance to organophosphates. plos.orgnih.govnih.gov

Evolution of Resistance to this compound in Arthropod Populations

The evolution of insecticide resistance is a classic example of natural selection. Repeated exposure of an arthropod population to an insecticide like this compound exerts strong selection pressure, favoring individuals that possess pre-existing genetic traits conferring reduced susceptibility. researchgate.netirac-online.org These resistant individuals survive and reproduce, passing on the resistance alleles to their offspring. Over generations, the frequency of resistance alleles in the population increases, leading to a decline in the insecticide's efficacy at the field level. researchgate.netucanr.edu

The rate at which resistance evolves can be influenced by several factors, including the genetic variability within the pest population, the intensity and frequency of insecticide application, the persistence of the insecticide in the environment, and the migration of susceptible individuals into the treated area. irac-online.org Arthropods with short generation times and high reproductive rates can develop resistance more rapidly. irac-online.org Continuous use of the same insecticide or insecticides with the same mode of action significantly accelerates the selection for resistance. ucanr.eduumn.edu

Studies on soil insects in Canada in the mid-20th century, for example, indicated that dipterous insects were rapidly developing resistance to cyclodiene insecticides, and suggested that alternative application procedures might slow the development of organophosphate resistance. oup.comoup.com While specific detailed research findings on the evolution of this compound resistance across diverse arthropod populations were not extensively available in the search results, the general principles of resistance evolution observed with other organophosphates and insecticides apply. The development of resistance to organophosphates has been a recurring issue in various pest management programs. who.int

Academic Approaches to this compound Resistance Management

Academic research plays a vital role in developing strategies to manage and mitigate insecticide resistance. These approaches aim to delay the evolution of resistance and preserve the effectiveness of insecticides like this compound. Key strategies include resistance monitoring, insecticide rotation, mixtures and combinations, and integration into broader Integrated Pest Management (IPM) systems.

Resistance Monitoring and Surveillance Methodologies

Resistance monitoring and surveillance are fundamental components of resistance management. irac-online.orgucanr.educroplife.org.au These activities involve regularly assessing the susceptibility of pest populations to insecticides in a given area. ucanr.edupaho.org Methodologies can include bioassays, which expose insects to different concentrations of the insecticide to determine the dose required to cause mortality (e.g., LC50 values). who.intpaho.org Comparing current susceptibility levels to baseline data from susceptible populations can reveal the presence and extent of resistance. paho.org

In addition to phenotypic bioassays, molecular monitoring techniques are increasingly used. mdpi.commesamalaria.org These methods involve detecting the presence and frequency of specific resistance alleles or quantifying the expression levels of genes associated with metabolic resistance using techniques such as PCR or gene sequencing. mdpi.commesamalaria.orgnih.govnih.gov Molecular markers can provide early detection of resistance mechanisms before they result in significant field control failures. mdpi.commesamalaria.org Effective monitoring programs provide the data necessary to make informed decisions about insecticide use and the implementation of resistance management strategies. mdpi.comucanr.edu

Insecticide Rotation Strategies based on Mode of Action

Insecticide rotation is a strategy that involves alternating the use of insecticides from different Mode of Action (MoA) groups. irac-online.orgucanr.eduumn.educroplife.org.aunih.govohp.combasf.us The rationale behind this approach is to reduce the selection pressure exerted by any single MoA, making it more difficult for pests to evolve resistance to multiple insecticides simultaneously. irac-online.orgnih.govohp.combasf.us The Insecticide Resistance Action Committee (IRAC) provides a classification system that groups insecticides based on their MoA, which is a valuable tool for designing rotation programs. irac-online.orgohp.combasf.us

When implementing rotation, it is generally recommended to avoid applying insecticides with the same MoA to successive generations of the pest. irac-online.orgumn.edu The duration of exposure to a particular MoA within a cropping cycle may also be limited. croplife.org.au While theoretical studies suggest that rotation can be effective in delaying resistance, its optimality compared to other strategies like mixtures can depend on factors such as insecticide efficacy and pest dispersal patterns. nih.gov

Mixture and Combination Approaches with Other Insecticides

Using mixtures or combinations of insecticides involves applying two or more active ingredients simultaneously. ohp.combasf.usirac-online.orgirac-online.org For resistance management purposes, it is crucial that the insecticides in the mixture have different modes of action and that there is limited or no cross-resistance between them. basf.usirac-online.org The idea is that individuals resistant to one insecticide in the mixture will ideally be controlled by the other insecticide(s). basf.us

Mixtures can potentially delay resistance evolution, particularly when resistance to both components is absent or at very low frequencies in the population. irac-online.org They can also offer benefits such as a broader spectrum of activity and improved pest suppression. basf.usirac-online.org However, careful consideration is needed to ensure that each component of the mixture is effective against the target pest life stage and that simultaneous exposure to both insecticides occurs. irac-online.org Repeated use of the same mixture as the sole control method is generally not recommended for resistance management. irac-online.org

Integration of this compound Use into Broader Integrated Pest Management (IPM) Systems

Integrated Pest Management (IPM) is a holistic approach that combines various control methods to manage pest populations in a sustainable and economically viable manner. irac-online.orgucanr.edunih.govmofa.gov.gh Integrating the use of insecticides like this compound into an IPM framework is considered a best practice for resistance management. irac-online.orgucanr.edunih.gov IPM emphasizes using insecticides only when necessary, based on pest monitoring and action thresholds, rather than on a fixed schedule. irac-online.orgucanr.educroplife.org.au

Synergist Application in Overcoming Metabolic Resistance

Synergists are chemical compounds that, while often having little or no toxicity on their own at the application rate, enhance the effectiveness of an insecticide when used in combination. mdpi.comchemrj.orgjscimedcentral.com Their primary role in overcoming metabolic resistance is to inhibit the detoxification enzymes that insects use to break down insecticides. mdpi.comresearchgate.netchemrj.org By blocking these enzymes, synergists prevent or slow the metabolism of the insecticide, allowing a higher concentration of the active compound to reach the target site and exert its toxic effect. chemrj.orgscielo.br This can restore the susceptibility of resistant insect populations to the insecticide. chemrj.org

Synergists are considered a straightforward tool for counteracting metabolic resistance because they directly interfere with the resistance mechanism itself. chemrj.orgjscimedcentral.com They can also be valuable tools in laboratory studies to help identify the specific metabolic pathways involved in insecticide resistance in a particular pest population. researchgate.netchemrj.org

Common examples of chemical synergists that have been used commercially include piperonyl butoxide (PBO), which is a widely used inhibitor of cytochrome P450s, and S,S,S-tributyl phosphorotrithioate (DEF), an esterase inhibitor. mdpi.comresearchgate.netcore.ac.uk Diethyl maleate (B1232345) (DEM) is another synergist known to interact with glutathione S-transferases. mdpi.comresearchgate.netcore.ac.uk The effectiveness of a synergist can vary depending on the specific insecticide and the primary metabolic resistance mechanism present in the insect population. For instance, studies have shown that PBO can increase the toxicity of organophosphates by inhibiting cytochrome P450 enzymes involved in their detoxification. scielo.br

Research findings have demonstrated the potential of synergists to enhance insecticide efficacy against resistant strains. For example, studies on Aedes aegypti mosquitoes have shown that PBO can increase the toxicity of the organophosphate temephos, particularly in resistant strains, by inhibiting oxidase enzymes. scielo.brnih.gov The degree of synergism observed can be concentration-dependent and may vary depending on the specific P450 isoforms involved in the metabolism of the insecticide. scielo.br

Advanced Analytical Methodologies for Methyl Trithion Research

Chromatographic Techniques for Methyl Trithion Analysis

Chromatography plays a vital role in isolating this compound from other components in a sample matrix, which is often a necessary step before detection and quantification. Different chromatographic approaches offer varying degrees of selectivity, sensitivity, and applicability depending on the sample type and the required level of analysis.

Gas Chromatography (GC) with Specific Detectors (e.g., Flame Photometric (FPD), Nitrogen-Phosphorus (NPD), Electron Capture (ECD), Flame Ionization (FID))

Gas Chromatography (GC) is a predominant method for analyzing environmental and biological samples for organophosphorus pesticides like methyl parathion (B1678463), which shares structural similarities with this compound. GC is suitable for volatile or semi-volatile and heat-stable compounds. nih.govuoguelph.ca The separation in GC is based on the differential partitioning of analytes between a stationary phase and a mobile gas phase as they travel through a heated column.

Various detectors are coupled with GC to enhance sensitivity and selectivity for phosphorus- or sulfur-containing compounds characteristic of organophosphate pesticides. Commonly used detectors include:

Flame Photometric Detector (FPD): Highly selective for phosphorus and sulfur, making it particularly useful for detecting organophosphorus pesticides. nih.govresearchgate.net The FPD operates by detecting the characteristic light emitted by phosphorus and sulfur species when they are combusted in a flame. researchgate.net This provides high sensitivity and selectivity, minimizing interference from other compounds in complex matrices. researchgate.netnemi.gov

Nitrogen-Phosphorus Detector (NPD): Also known as an alkali flame ionization detector, the NPD is selective for nitrogen and phosphorus. nih.gov It offers increased specificity for organophosphorus pesticides compared to FID. nih.gov

Electron Capture Detector (ECD): While useful for halogen-containing compounds, ECD can also detect many organophosphorus pesticides, although it is generally less specific than NPD or FPD for this class of compounds. nemi.gov Its high sensitivity makes it suitable when interferences are minimal. nemi.gov

Flame Ionization Detector (FID): A general-purpose detector that responds to most organic compounds. nih.gov While less selective for organophosphorus pesticides compared to FPD or NPD, it can be used, although its sensitivity for these compounds may be lower and results less reproducible in some cases. cdc.gov

Sample preparation for GC analysis often involves extraction with organic solvents, followed by cleanup procedures such as column chromatography to remove interfering substances, especially for low concentrations of the analyte. nih.gov

Table 1 summarizes typical GC detectors used for organophosphorus pesticide analysis, relevant to this compound.

Detector TypeSelectivityPrimary Application for Organophosphates
Flame Photometric (FPD)Phosphorus and SulfurHigh sensitivity and selectivity
Nitrogen-Phosphorus (NPD)Nitrogen and PhosphorusIncreased specificity
Electron Capture (ECD)Halogens (also detects OPs)High sensitivity, less specific for OPs
Flame Ionization (FID)Most organic compoundsGeneral detection, less selective for OPs

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) is another valuable chromatographic technique used in the analysis of this compound and similar compounds. nih.gov HPLC is particularly suitable for compounds that are less volatile or thermally unstable, making it complementary to GC. uoguelph.ca

When coupled with Ultraviolet (UV) detection, HPLC can detect compounds that absorb UV light at specific wavelengths. nih.govwanfangdata.com.cnscielo.brchromatographyonline.com The principle relies on the absorption of UV radiation by the analyte as it elutes from the HPLC column. chromatographyonline.com The intensity of the absorbed light is proportional to the concentration of the analyte. While UV detection is not as selective as FPD or NPD for phosphorus or sulfur, it can be effective for compounds with chromophores that absorb strongly in the UV region. chromatographyonline.com

HPLC-UV has been successfully used for the analysis of organophosphorus pesticides in various matrices, including water. nih.gov Challenges in water analysis often involve concentrating the trace amounts of the analyte and achieving selectivity in the presence of other interfering compounds. nih.gov

Thin-Layer Chromatography (TLC) Applications and Advancements

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the separation and identification of compounds. wisc.edumz-at.de In TLC, a sample is applied as a spot on a thin layer of stationary phase (commonly silica (B1680970) gel or alumina) coated on a plate. wisc.edu A mobile phase (solvent or mixture of solvents) moves up the plate by capillary action, separating the components of the sample based on their differential affinities for the stationary and mobile phases. wisc.edu

TLC can be used for qualitative analysis, such as monitoring the progress of reactions or screening for the presence of specific compounds, including pesticides. wisc.edu It can also be used for semi-quantitative analysis and as a pilot method for flash and preparative chromatography. mz-at.denih.gov Visualization of separated spots can be achieved using UV light if the compounds are UV-active, or by using staining reagents. mz-at.de

Advancements in TLC include the development of High-Performance Thin-Layer Chromatography (HPTLC) plates with smaller particle sizes and thinner layers, leading to improved separation efficiency, sensitivity, and faster analysis times. mz-at.de Silver ion TLC is a specialized application that can resolve compounds based on the number and configuration of their double bonds, which can be relevant for analyzing related substances or metabolites. aocs.org

While specific detailed research findings solely focused on this compound analysis by TLC were not extensively found in the provided context, TLC's general applicability for pesticide screening and analysis of organophosphorus compounds suggests its potential use as a preliminary or complementary technique for this compound. wisc.edu

Spectroscopic Characterization Methods

Spectroscopic methods provide detailed information about the structure and composition of this compound, often used in conjunction with chromatographic techniques for confirmation and elucidation.

Mass Spectrometry (MS, GC-MS) for Identification, Confirmation, and Quantification

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. uoguelph.ca When coupled with Gas Chromatography (GC-MS), it becomes a highly effective tool for the identification, confirmation, and quantification of volatile and semi-volatile compounds like this compound. nih.govuoguelph.canih.govresearchgate.net

In GC-MS, the GC separates the components of a mixture, and the eluting compounds are then introduced into the mass spectrometer. uoguelph.ca The mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, producing a mass spectrum that is characteristic of the compound. uoguelph.ca This mass spectral "fingerprint" can be compared to spectral libraries for identification. uoguelph.ca

GC-MS is widely used for targeted analysis, where specific known compounds are sought, as well as for non-targeted screening for unknown compounds. uoguelph.ca Tandem Mass Spectrometry (MS/MS) offers even greater selectivity and sensitivity by providing additional fragmentation information, which can be crucial for analyzing complex matrices and confirming the identity of analytes at trace levels. nih.govscispace.comnih.govchromatographyonline.com Studies have compared different GC-MS techniques, including GC-PFPD-MS and GC-MS-MS, for the trace level detection and identification of pesticides, including this compound, in complex matrices like soil and plant extracts, highlighting the trade-offs between detectivity and identification level. nih.gov

GC-MS is a standard method for confirming GC analysis results. cdc.gov The ability to identify compounds based on their unique mass spectra makes GC-MS invaluable for unambiguous identification and confirmation of this compound in various sample types.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H NMR, 13C NMR, 31P NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that provides detailed information about the structure and dynamics of molecules based on the magnetic properties of atomic nuclei. vanderbilt.edulibretexts.org Different types of NMR spectroscopy, such as 1H NMR, 13C NMR, and 31P NMR, can be used to probe the environments of specific atomic nuclei within the this compound molecule. vanderbilt.edulibretexts.orgrsc.orgbhu.ac.in

1H NMR Spectroscopy: Provides information about the hydrogen atoms in the molecule. vanderbilt.edulibretexts.org The chemical shift, multiplicity (splitting pattern), and integration of signals in a 1H NMR spectrum can reveal the number and types of hydrogen atoms and their connectivity to neighboring atoms. vanderbilt.edulibretexts.org

13C NMR Spectroscopy: Provides information about the carbon skeleton of the molecule. vanderbilt.edubhu.ac.in While less sensitive than 1H NMR due to the lower natural abundance of the 13C isotope, 13C NMR provides direct information about each unique carbon atom in the molecule. bhu.ac.in Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can help determine the number of hydrogen atoms attached to each carbon. bhu.ac.in

31P NMR Spectroscopy: Specifically provides information about the phosphorus atom(s) in phosphorus-containing compounds like this compound. libretexts.orgrsc.org The chemical shift and coupling patterns in a 31P NMR spectrum can provide insights into the chemical environment of the phosphorus atom and its connectivity to other atoms, such as oxygen, sulfur, or carbon. libretexts.orgrsc.org

NMR spectroscopy is primarily used for structural elucidation and confirmation of the identity of a pure compound. While it may not be as sensitive as GC or GC-MS for trace analysis in complex mixtures, it is invaluable for confirming the structure of synthesized or isolated this compound and studying its molecular properties. Research findings often report NMR data (e.g., chemical shifts in ppm) to confirm the structure of synthesized compounds, including organophosphorus derivatives. rsc.org

Table 2 summarizes the types of NMR spectroscopy relevant to this compound characterization.

NMR TypeNucleus ProbedInformation Provided
1H NMRHydrogenNumber, type, and environment of protons
13C NMRCarbonCarbon skeleton and environment of carbons
31P NMRPhosphorusEnvironment of phosphorus atom(s)

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a widely used technique for the identification and structural analysis of organic and some inorganic compounds, including organophosphorus pesticides like this compound libretexts.orgut.ee. IR spectroscopy provides information about characteristic molecular vibrations, allowing for the elucidation of structural details based on the absorption of infrared radiation at specific frequencies libretexts.orgut.ee. Different functional groups within a molecule absorb IR radiation at particular wavenumbers, resulting in a unique spectrum often referred to as a "fingerprint" libretexts.org.

For a compound like this compound (C9H12ClO2PS3), key functional groups would include P=S, P-O-C, C-S, C-Cl, aromatic C-H, and aliphatic C-H bonds. The stretching and bending vibrations of these groups occur in specific regions of the IR spectrum. For instance, C-H stretching peaks for methyl and methylene (B1212753) groups typically appear between 3000 and 2850 cm⁻¹ spectroscopyonline.com. The mid-IR region (4000–400 cm⁻¹) is particularly useful for chemical analysis and identifying functional groups ut.ee. By comparing the absorption peaks of a sample to a library of known spectra, this compound can be identified libretexts.org. While IR spectroscopy is primarily used for qualitative analysis, it can also be applied for quantitative analysis in certain cases libretexts.orgut.ee.

UV-Vis Spectrophotometry for Quantification

UV-Vis spectrophotometry is an analytical method commonly employed for the quantitative determination of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum upi.edujaptronline.com. This technique relies on the principle that the amount of light absorbed by a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution, as described by the Beer-Lambert Law upi.edu.

For UV-Vis spectrophotometry to be applicable, the analyte must possess a chromophore, a structural feature that absorbs UV or visible light upi.edu. This compound, with its aromatic ring and sulfur atoms, is likely to exhibit UV absorption, making UV-Vis spectrophotometry a potential method for its quantification. The process typically involves identifying the wavelength of maximum absorbance (λmax) for this compound. A calibration curve is then constructed by measuring the absorbance of solutions with known concentrations of this compound at the selected λmax upi.edujaptronline.com. The concentration of this compound in unknown samples can then be determined by measuring their absorbance and comparing it to the calibration curve upi.edu. For optimal results, measurements should ideally fall within the linear range of the instrument, typically where absorbance is between 0.3 and 2.5 upi.edu.

Sample Preparation and Extraction Techniques for Complex Environmental and Biological Matrices

Analyzing this compound in complex environmental and biological matrices such as water, soil, sediment, and tissues often requires extensive sample preparation to isolate and concentrate the analyte while removing interfering substances nemi.govshimadzu.comwindows.netoup.com. Various extraction and cleanup techniques are employed depending on the sample matrix and the target analyte concentration.

Solid-Phase Extraction (SPE) and Solid-Phase Microextraction (SPME) from Water

Solid-Phase Extraction (SPE) and Solid-Phase Microextraction (SPME) are widely used techniques for the extraction and concentration of pesticides, including organophosphorus compounds like this compound, from water samples nemi.govshimadzu.comepa.govcapes.gov.brwanfangdata.com.cn. SPE involves passing the water sample through a sorbent material that retains the analyte, which is then eluted with a small volume of solvent windows.net. SPME utilizes a fiber coated with an extracting phase to absorb or adsorb analytes directly from the sample matrix capes.gov.bre3s-conferences.org.

SPME has been specifically applied to the extraction of this compound from water capes.gov.brwanfangdata.com.cn. Studies have compared different fiber coatings, such as poly(dimethylsiloxane) (PDMS) and polyacrylate, for the extraction of organophosphorus pesticides, including this compound, from water capes.gov.bre3s-conferences.org. Factors such as stirring rate, extraction temperature, and absorption time profile influence the efficiency of SPME capes.gov.br. Matrix effects, such as the presence of salts (salinity) and dissolved organic matter, can impact the recovery of this compound during SPME from water capes.gov.br. For instance, recoveries for this compound were reported to be better from seawater than from Milli-Q water in one study capes.gov.br.

Solvent Extraction Methodologies (e.g., Acetone, Benzene, Hexane-Acetone, Methylene Chloride-Acetone)

Solvent extraction is a fundamental step in the analysis of this compound from various matrices, used to transfer the analyte from the sample matrix into a suitable organic solvent. The choice of solvent or solvent mixture depends on the polarity of this compound and the nature of the matrix.

For solid samples like soil and sediment, solvent systems such as hexane-acetone (1:1) and methylene chloride-acetone (1:1) are commonly used for extraction, often in techniques like Soxhlet extraction nemi.govshimadzu.comepa.gov. Methylene chloride is frequently used for extracting aqueous samples, sometimes employing continuous extraction techniques nemi.govshimadzu.comepa.gov. Other solvents like acetone, benzene, and hexane (B92381) are also utilized in various extraction procedures for pesticides epa.govanaliticaweb.com.brbodanchimica.it. Accelerated solvent extraction (ASE) is another technique that employs common solvents like hexane, acetone, and methylene chloride at elevated temperatures and pressures to enhance extraction efficiency from solid and semi-solid matrices analiticaweb.com.brlcms.cz. Different extraction solvents and methodologies are selected and optimized to achieve efficient recovery of this compound from diverse and complex matrices.

Advanced Cleanup Procedures for Environmental Samples (e.g., Column Chromatography on Silica Gel, Florisil)

Environmental samples often contain numerous co-extractives that can interfere with the analytical determination of this compound. Therefore, cleanup procedures are essential to remove these interferences and isolate the target analyte nemi.govshimadzu.comwindows.net. Column chromatography using adsorbents such as silica gel and Florisil are widely applied cleanup techniques for organophosphorus pesticides nemi.govshimadzu.comoup.comfao.orgepa.gov.

Silica gel and Florisil are effective in removing polar contaminants from sample extracts windows.net. Extracts are typically loaded onto a column packed with the adsorbent, and interfering compounds are eluted with less polar solvents, while this compound is retained and subsequently eluted with a more polar solvent or solvent mixture epa.gov. However, it is important to note that the use of Florisil cleanup for some organophosphorus compounds has been shown to result in recoveries less than 85%, highlighting the need for method validation when using this technique nemi.govshimadzu.com. Gel permeation chromatography (GPC) is another cleanup method used to remove high molecular weight interferences like lipids and polymers, and it can be used in conjunction with silica gel cleanup oup.comepa.gov. The specific cleanup procedure is chosen based on the nature of the sample matrix and the types of interferences present nemi.govshimadzu.com.

Method Validation, Detection Limits, and Quality Assurance in this compound Analysis

Rigorous method validation is crucial to ensure the reliability, accuracy, and precision of analytical methods used for determining this compound in various matrices europa.eueuropa.eu. Method validation typically involves evaluating several performance characteristics.

Key validation parameters include the Limit of Detection (LOD) and Limit of Quantification (LOQ) europa.eueuropa.eu. The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision europa.eu. LOD and LOQ can be determined using various approaches, such as based on the signal-to-noise ratio or the calibration curve japtronline.comeuropa.eu. Reported detection limits for this compound can vary significantly depending on the matrix and the specific analytical method used. For instance, a study using SPME from water reported detection limits ranging from 6 ng/L for fenthion (B1672539) to 136 ng/L for methyl-parathion, with this compound also included in the study, although its specific LOD was not explicitly stated in the snippet capes.gov.br. Another source indicated a detection limit of 0.002 mg/L (equivalent to 2 µg/L) in water residue analysis scispace.com. EPA Method 1657 lists a typical method detection limit of 444 µg/L for this compound in municipal and industrial wastewater, emphasizing that detection limits are often dependent on the level of interferences in the sample matrix epa.gov.

Other important validation parameters include recovery, repeatability (intra-laboratory precision), and reproducibility (inter-laboratory precision) europa.eu. Recovery studies assess the efficiency of the entire analytical process, including extraction and cleanup, by analyzing fortified samples with known concentrations of this compound japtronline.comeuropa.eu. Acceptable recovery ranges are often specified in analytical guidelines; for example, surrogate recoveries between 40% and 120% might be considered acceptable in some methods epa.gov. Repeatability and reproducibility measure the variability of results under the same or different conditions, respectively europa.eueuropa.eu.

Selectivity and specificity are also critical aspects of method validation, ensuring that the method can accurately measure this compound in the presence of other components in the matrix europa.eu. Calibration procedures, using a series of standards with known concentrations, are fundamental for quantitative analysis japtronline.comepa.gov. Quality assurance procedures, including the analysis of blanks, spiked samples, and control charts, are implemented to monitor the performance of the analytical method over time epa.goveuropa.eu.

Reported Detection Limits for this compound

Method/MatrixDetection LimitUnitSource
SPME from waterNot explicitly stated*ng/L (range for similar OPs) capes.gov.br
Water residue analysis0.002mg/L (2 µg/L) scispace.com
Municipal/Industrial Wastewater (EPA Method 1657)444µg/L epa.gov

*Note: The SPME study capes.gov.br included this compound but provided a range of detection limits for a group of organophosphorus pesticides rather than a specific value for this compound in the available snippet.

Applications of Analytical Methods in Environmental Monitoring and Residue Studies

The accurate determination of this compound and its residues in various environmental matrices and agricultural products is crucial for assessing potential exposure and environmental fate. Advanced analytical methodologies, primarily based on chromatographic techniques, play a vital role in these monitoring and residue studies.

Gas chromatography (GC) coupled with selective detectors has historically been a predominant technique for the analysis of organophosphorus pesticides, including compounds related to this compound. Detectors such as the flame photometric detector (FPD) and the nitrogen-phosphorus detector (NPD) are commonly employed due to their sensitivity and selectivity towards phosphorus- and sulfur-containing compounds nih.govepa.gov. GC methods often involve sample extraction using organic solvents, followed by cleanup procedures to remove interfering matrix components nih.govepa.gov. Various extraction techniques, including liquid-liquid extraction and solid-phase extraction (SPE), are utilized depending on the sample matrix (e.g., water, soil, food) nih.govupm.edu.mytoxoer.com.

For instance, analysis of water samples for organophosphorus pesticides in the ppb (ng/L) range has been achieved using GC coupled with ECD, FPD, and HPLC/UV nih.gov. Sample concentration and selectivity are key considerations for water analysis, as they often contain only trace amounts of the target analyte along with potential interfering compounds nih.gov. Techniques such as solid-phase microextraction (SPME) coupled with GC/NPD have been developed for the analysis of organophosphorus pesticides, including this compound, in water samples, offering detection limits in the ng/L range researchgate.net. Recoveries for this compound from seawater using this method were reported to be better than from Milli-Q water researchgate.net.

Residue analysis in complex matrices like soil, food, and plant/animal tissues presents challenges related to extraction and cleanup nih.gov. GC/FPD and GC/thermionic detection have been used for soil and plant tissue analysis, with reported detection limits in the ppb range and acceptable recoveries nih.gov. Simplified extraction procedures followed by GC/FPD analysis have also been applied to sediments nih.gov. Multi-residue methods employing GC/MS and LC/MS are widely used for screening various matrices for a range of pesticides, including this compound uoguelph.caprimuslabs.com. These methods often involve general extraction procedures followed by analysis using GC/MS for volatile/semi-volatile compounds and LC/MS for non-volatile compounds uoguelph.ca.

Thin-layer chromatography (TLC) has also been explored for organothiophosphate residue determination, offering a rapid and sensitive approach. A TLC method using aluminum oxide plates and a specific chromogenic reagent has been reported for the analysis of several organothiophosphate pesticides, including Trithion (which is related to this compound), in crop extracts like kale, lettuce, and strawberry oup.com. This method allowed for the identification of Trithion at concentrations as low as 0.05 ppm in these matrices oup.com.

Method detection limits (MDLs) and practical quantitation limits (PQLs) are critical parameters in environmental monitoring and residue studies. MDLs represent the minimum concentration that can be measured with statistical confidence, while PQLs are the lowest concentrations that can be reliably reported usgs.govfloridadep.govecfr.gov. These limits are influenced by the chosen analytical method, the sample matrix, and potential interferences floridadep.goveaslab.com. Studies have reported detection limits for organophosphorus pesticides in various environmental matrices using different analytical techniques upm.edu.my.

The application of these analytical methods in environmental monitoring has revealed the presence of this compound and related compounds in various environmental compartments. While this compound itself was noted to have been dropped from some monitoring methods due to standard availability issues in the past, related organophosphorus compounds continue to be monitored usgs.gov. Studies on the environmental fate of similar organophosphorus pesticides like methyl parathion indicate their presence in air, water, fish, soil, and agricultural crops, although they tend to degrade in the environment through processes like hydrolysis, photolysis, and biodegradation nih.govcdc.govmdpi.com.

The development and application of sensitive and selective analytical methods are essential for understanding the distribution, persistence, and potential exposure risks associated with this compound and its residues in the environment and food chain. Ongoing research continues to refine these methodologies to achieve lower detection limits and improve the efficiency of analysis in complex matrices.

Here is a summary of some analytical methods and their applications:

Analytical MethodMatrices AnalyzedKey FeaturesReported Detection Limits (Example)Citations
GC/FPD, GC/NPDWater, Soil, Plant/Animal Tissues, SedimentsSensitive to P- and S-containing compounds, widely used for organophosphatesppb range in soil/tissue, ng/L in water nih.gov nih.govepa.gov
HPLC/UVWaterUsed for water analysisppb range in water nih.gov nih.gov
SPME-GC/NPDWaterMinimizes sample preparation, ng/L detection limitsng/L range researchgate.net researchgate.net
GC/MS, LC/MS (Multi-residue methods)Various (e.g., Liver, GI contents, suspect material)Screening for multiple pesticides, compound identification> 2 ppm recovery confirmed in matrix uoguelph.ca uoguelph.caprimuslabs.com
Thin-Layer Chromatography (TLC)Crop Extracts (Kale, Lettuce, Strawberry)Rapid and sensitive, uses specific chromogenic reagents0.05 ppm in crop extracts oup.com oup.com

Emerging Research Directions and Future Perspectives on Methyl Trithion

Novel Approaches for Enhanced Environmental Degradation of Methyl Trithion (e.g., Nanoparticle-Mediated Degradation)

The persistence of organophosphate pesticides like this compound in the environment necessitates the development of innovative and efficient degradation technologies. A significant area of emerging research is the use of nanotechnology for environmental remediation.

Nanoparticle-Mediated Degradation:

Recent studies on structurally similar organophosphates, such as methyl parathion (B1678463), have demonstrated the potential of nanoparticle-mediated degradation. For instance, research has shown that copper(I) oxide (Cu₂O) nanoparticles can effectively degrade methyl parathion in aqueous solutions. nih.govnih.gov The degradation efficiency was found to be dependent on the nanoparticle size, with smaller nanoparticles exhibiting a higher rate of degradation. nih.gov This suggests a promising avenue for research into the use of similar nanoparticle systems for the degradation of this compound. The mechanism often involves the hydrolytic breakdown of the pesticide on the nanoparticle surface. nih.govnih.gov

Another approach involves the use of bimetallic nanoparticles. For example, iron/palladium (Fe/Pd) nanoparticles have been shown to enhance the degradation of other organic pollutants. nih.gov The application of such technologies to this compound could significantly accelerate its breakdown into less toxic byproducts. Future research will likely focus on optimizing the composition, size, and surface chemistry of these nanoparticles to maximize their degradative capabilities for this compound and on scaling up these technologies for practical field applications.

Microbial and Enzymatic Degradation:

Biodegradation remains a cornerstone of environmental remediation research. smolecule.com Scientists are actively investigating microorganisms that can metabolize this compound. smolecule.com The focus is on identifying and isolating bacterial and fungal strains that produce enzymes capable of breaking down the pesticide's molecular structure. smolecule.com For example, studies on methyl parathion have identified bacteria that can hydrolyze the pesticide, although the subsequent degradation of its byproducts can be a limiting factor. nih.gov Future research will likely involve genetic engineering of these microorganisms to enhance their degradative efficiency and to enable them to completely mineralize the pesticide and its intermediate breakdown products.

Advanced Studies on Molecular Interactions and Biochemical Pathways Relevant to this compound's Action

Understanding the intricate molecular interactions and biochemical pathways of this compound is crucial for a comprehensive assessment of its biological impact.

Acetylcholinesterase Inhibition:

The primary mechanism of action for this compound, like other organophosphates, is the inhibition of the enzyme acetylcholinesterase (AChE). smolecule.com This inhibition leads to the accumulation of the neurotransmitter acetylcholine (B1216132), resulting in neurotoxicity in target organisms. smolecule.com Advanced research in this area is moving beyond simple confirmation of AChE inhibition to detailed kinetic studies of the binding and phosphorylation of the enzyme by this compound and its metabolites. Understanding these kinetics at a molecular level can provide insights into species-specific toxicity and the potential for developing more selective and less harmful pesticides.

Metabolic Pathways:

The metabolism of this compound in various organisms is another key area of investigation. The principal metabolic route involves oxidation of the thioether group to form the corresponding sulfoxide (B87167) and sulfone, followed by oxidative desulfuration of the phosphorothionate group. nih.gov These metabolic transformations can significantly alter the toxicity and environmental persistence of the compound. Advanced analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, are being employed to identify and quantify these metabolites in different biological and environmental matrices.

The table below summarizes the key metabolic transformations of this compound.

Metabolic Reaction Resulting Product Significance
Thioether OxidationThis compound sulfoxideAltered toxicity and solubility
Further OxidationThis compound sulfoneIncreased polarity and potential for further degradation
Oxidative DesulfurationOxygen analog (oxon)Potent acetylcholinesterase inhibitor

Protein and Non-target Interactions:

Beyond its primary target, researchers are exploring the potential for this compound and its metabolites to interact with other proteins and biomolecules. smolecule.com These "off-target" interactions could contribute to a broader range of biological effects than previously understood. smolecule.com Proteomics and metabolomics approaches are being utilized to screen for these interactions and to build a more complete picture of the biochemical cascade initiated by exposure to this compound.

Predictive Modeling of Environmental Fate and Resistance Development in Target Organisms

Predictive modeling is becoming an indispensable tool for assessing the long-term environmental risks associated with pesticides like this compound.

Environmental Fate Modeling:

Mathematical models are being developed to predict the transport, distribution, and persistence of this compound in various environmental compartments, including soil, water, and air. nih.gov These models incorporate key physicochemical properties of the compound, such as its water solubility, vapor pressure, and octanol-water partition coefficient, along with environmental parameters like soil type, organic matter content, pH, and temperature. nih.govresearchgate.net For instance, the mobility of the related compound methyl parathion is known to be strongly influenced by its adsorption to soil organic matter. nih.gov Such models can help in forecasting potential contamination of groundwater and surface water and in designing effective management strategies. nih.gov Web-based platforms are also being developed to predict the biodegradability and toxicity of chemical compounds based on their structure, which can be applied to pesticides like this compound. nih.gov

The following table highlights key parameters used in environmental fate modeling for organophosphate pesticides.

Parameter Description Influence on Environmental Fate
Soil Adsorption Coefficient (Koc)A measure of the tendency of a chemical to bind to soil organic carbon.High Koc values indicate lower mobility in soil and reduced leaching to groundwater. nih.gov
Half-life (t₁/₂)The time required for half of the initial amount of the compound to degrade.Varies with environmental conditions such as pH, temperature, and microbial activity. nih.govresearchgate.net
Henry's Law ConstantAn indicator of the partitioning of a chemical between water and air.Influences the potential for volatilization from soil and water surfaces.

Resistance Modeling:

The development of resistance in target pest populations is a significant challenge in pesticide efficacy. Researchers are developing models to predict the likelihood and rate of resistance development to this compound in various insect and acarid species. These models integrate factors such as the genetic variability within the pest population, the intensity and frequency of pesticide application, and the mechanism of resistance (e.g., target-site mutation or enhanced metabolism). Understanding the dynamics of resistance can inform the development of more sustainable pest management strategies that minimize the selection pressure for resistance.

Interdisciplinary Research Integrating Chemical, Ecological, and Agronomic Sciences

Addressing the complex issues surrounding this compound requires a holistic, interdisciplinary approach that bridges the gap between fundamental chemistry and applied sciences.

Chemical-Ecological Linkages:

Future research will increasingly focus on the interface between the chemical properties of this compound and its ecological consequences. This includes studying the sublethal effects of the pesticide on non-target organisms and its impact on biodiversity and ecosystem functions. For example, understanding how the degradation products of this compound affect aquatic ecosystems is a critical area of research. semanticscholar.org

Agronomic and Environmental Trade-offs:

An integrated research framework is essential for evaluating the trade-offs between the agronomic benefits of using pesticides like this compound and their environmental costs. This involves collaboration between chemists, toxicologists, ecologists, and agronomists to develop integrated pest management (IPM) strategies. These strategies aim to minimize reliance on synthetic pesticides by incorporating biological control, cultural practices, and the use of more selective and environmentally benign pest control agents.

The future of research on this compound and similar compounds lies in this synergistic approach, where advancements in one field inform and guide research in others, ultimately leading to a more comprehensive understanding and responsible management of these chemicals.

Q & A

Basic Research Questions

Q. What are the validated analytical methods for detecting Methyl Trithion in environmental samples, and what are their limitations?

  • Methodological Answer : Gas chromatography (GC) coupled with mass spectrometry (MS) is the most widely used method for detecting this compound in environmental matrices. Sample preparation typically involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the compound. However, challenges such as matrix interference (e.g., co-eluting pesticides) and low recovery rates (<70%) in complex samples like soil or biological tissues require optimization of chromatographic conditions (e.g., column type, temperature gradients) . Calibration curves must account for matrix effects by using matrix-matched standards. Recent studies suggest coupling GC-MS with tandem mass spectrometry (GC-MS/MS) improves selectivity, reducing false positives in contaminated samples .

Q. How should experimental designs for toxicity studies of this compound account for species-specific metabolic pathways?

  • Methodological Answer : In vivo studies should select model organisms (e.g., rodents, zebrafish) based on cytochrome P450 enzyme profiles, as these enzymes mediate the bioactivation of this compound into toxic metabolites. For example, rats exhibit CYP3A2-mediated oxidation, which differs from human CYP3A4, necessitating cross-species extrapolation adjustments. Experimental designs must include:

  • Positive controls : Use known inhibitors (e.g., ketoconazole for CYP3A) to validate metabolic pathways.
  • Dose-response curves : Test sublethal doses (e.g., 0.1–10 mg/kg) to identify NOAEL (No Observed Adverse Effect Level) and LOAEL (Lowest Observed Adverse Effect Level).
  • Tissue-specific analyses : Measure cholinesterase inhibition in brain vs. liver tissues to assess neurotoxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported half-life values of this compound across different environmental conditions?

  • Methodological Answer : Discrepancies in half-life data (e.g., 2–30 days in soil) often arise from variability in microbial activity, pH, and organic matter content. To address this:

  • Standardize test conditions : Use Organization for Economic Co-operation and Development (OECD) guidelines (e.g., OECD 307 for soil degradation studies) to control variables like temperature (25°C) and moisture (60% water-holding capacity).
  • Meta-analysis : Apply mixed-effects models to published datasets, weighting studies by sample size and methodological rigor. For example, a 2024 meta-analysis identified photodegradation as a key factor in aquatic systems, explaining 40% of variance in half-life values .
  • Sensitivity analyses : Use computational tools like EPI Suite to predict degradation pathways under untested conditions .

Q. What advanced statistical approaches are recommended for analyzing dose-response relationships in this compound neurotoxicity studies?

  • Methodological Answer : Nonlinear regression models (e.g., Hill equation) better capture threshold effects in cholinesterase inhibition compared to linear models. Bayesian hierarchical models are advantageous for integrating heterogeneous datasets (e.g., in vitro vs. in vivo data) while accounting for uncertainty. For longitudinal studies, mixed-effects models with random slopes for time-dependent toxicity (e.g., using R package nlme) can identify subpopulations with heightened susceptibility .

Methodological Recommendations

  • Reproducibility : Publish raw chromatograms and mass spectra in supplementary materials to enable cross-validation .
  • Ethical compliance : For in vivo studies, follow ARRIVE 2.0 guidelines to ensure humane endpoints and reduce animal use .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.